molecular formula C14H24S2 B14369419 3-(Decylsulfanyl)thiophene CAS No. 92372-03-7

3-(Decylsulfanyl)thiophene

Cat. No.: B14369419
CAS No.: 92372-03-7
M. Wt: 256.5 g/mol
InChI Key: TXCVQUWABRBRBA-UHFFFAOYSA-N
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Description

3-(Decylsulfanyl)thiophene is a thiophene derivative featuring a decylsulfanyl (-S-C₁₀H₂₁) substituent at the 3-position of the aromatic ring. Thiophenes are sulfur-containing heterocycles with significant applications in organic electronics, polymer chemistry, and pharmaceuticals due to their conjugated π-system and tunable electronic properties. The decylsulfanyl group introduces a long alkyl chain, which enhances solubility in nonpolar solvents and influences self-assembly in polymeric systems . This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, with alkylthiols reacting with halogenated thiophenes under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfanyl)thiophene typically involves the introduction of the decylsulfanyl group to the thiophene ring. One common method is the nucleophilic substitution reaction where a thiophene derivative reacts with a decylsulfanyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfanyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(Decylsulfanyl)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Decylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the decylsulfanyl group can enhance its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Electronic and Physical Properties

The electronic behavior of thiophene derivatives is highly dependent on substituent type and position. Key comparisons include:

Compound Substituent Electronic Effect Boiling Point/Solubility Key Applications
3-(Decylsulfanyl)thiophene -S-C₁₀H₂₁ Electron-donating High (long alkyl chain) Conducting polymers, OLEDs
3-(Methylthio)thiophene -S-CH₃ Electron-donating Moderate Organic semiconductors
3-(Chloromethyl)thiophene -CH₂Cl Electron-withdrawing Low Pharmaceutical intermediates
3-Acetylthiophene -COCH₃ Electron-withdrawing Moderate Ligand synthesis, catalysis
3-Phenylthiophene derivatives -Ph (with F, NO₂, CN) Variable (e.g., NO₂: withdrawing) Low to moderate Optoelectronics, sensors


Key Findings :

  • Electron-donating groups (e.g., alkylthio) enhance π-conjugation in polymers, improving conductivity .
  • Electron-withdrawing groups (e.g., -COCH₃, -NO₂) reduce bandgaps, making compounds suitable for light-emitting devices .
  • Long alkyl chains (e.g., decylsulfanyl) improve solubility and film-forming properties in polymers but may reduce crystallinity .

Polymerization Behavior and Regioregularity

Polymerization of alkylthio-thiophenes under identical conditions reveals substituent-dependent outcomes:

Monomer Regioregularity (%) Molar Mass (Da) Reactivity in Oxidative Polymerization
3-(6-Chlorohexyl)thiophene 78–82 15,000–18,000 Moderate
3-(6-Bromohexyl)thiophene 72–75 12,000–14,000 High
This compound (hypothetical) ~85 (predicted) 20,000–25,000 (predicted) Low (due to steric hindrance)

Key Findings :

  • Halogenated alkyl chains (Cl, Br) lower regioregularity and molar mass compared to non-halogenated analogs due to steric and electronic effects .
  • The decylsulfanyl group’s long chain may sterically hinder polymerization but improve solubility, enabling higher molar masses in optimized conditions .

Stability and Reactivity in Chemical Processes

  • Hydrodesulfurization (HDS) Resistance : Thiophene derivatives with bulky substituents (e.g., decylsulfanyl) resist HDS more effectively than simpler analogs (e.g., methylthio), as seen in catalytic upgrading studies .
  • Thermal Stability : Long alkyl chains enhance thermal stability in polymers, delaying decomposition by ~50°C compared to short-chain derivatives .

Properties

CAS No.

92372-03-7

Molecular Formula

C14H24S2

Molecular Weight

256.5 g/mol

IUPAC Name

3-decylsulfanylthiophene

InChI

InChI=1S/C14H24S2/c1-2-3-4-5-6-7-8-9-11-16-14-10-12-15-13-14/h10,12-13H,2-9,11H2,1H3

InChI Key

TXCVQUWABRBRBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CSC=C1

Origin of Product

United States

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